Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
Description
Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a structurally complex benzoate ester characterized by a butyl ester group and a 4-[(3-ethoxy-2-hydroxybenzyl)amino] substituent on the aromatic ring. This compound integrates an amino-linked 3-ethoxy-2-hydroxybenzyl moiety, distinguishing it from simpler alkyl benzoates like methyl or butyl benzoate.
Properties
IUPAC Name |
butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFCSTXCRVTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 3-ethoxy-2-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: Finally, the amine is esterified with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinone derivatives.
Reduction: The compound can be reduced at the nitro group if present, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism by which Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Benzoate Esters
The structural complexity of Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate contrasts sharply with conventional alkyl benzoates. Key differences include:
Table 1: Structural Comparison of Benzoate Derivatives
| Compound | Ester Group | Substituents on Benzoate Ring | Key Functional Groups |
|---|---|---|---|
| This compound | Butyl | 4-[(3-ethoxy-2-hydroxybenzyl)amino] | Amino, ethoxy, hydroxy, ester |
| Butyl benzoate | Butyl | None | Ester |
| Methyl benzoate | Methyl | None | Ester |
| (E)-4-((4-hydroxybenzylidene)amino) phenyl 4-(alkoxy)benzoate | Variable | 4-(alkoxy), (4-hydroxybenzylidene)amino | Azomethine, alkoxy, ester |
Photodegradation Pathways and Environmental Stability
Photodegradation studies of related benzoates reveal distinct pathways:
Table 2: Degradation Byproducts of Benzoate Esters
| Compound | Degradation System | Major Byproducts | Reference |
|---|---|---|---|
| Butyl benzoate | UV/TiO₂ | Mono-butyl phthalate, benzoic acid, p-benzoquinone | |
| Dibutyl phthalate (DBP) | UV/TiO₂ | Mono-butyl phthalate, butyl benzoate |
This compound is expected to undergo hydrolysis of its ester group, yielding benzoic acid derivatives. The ethoxy and hydroxy substituents may further oxidize into quinones or fragment into smaller aromatic compounds, though experimental confirmation is needed .
Table 3: Toxicity Profiles of Benzoate Esters
| Compound | Toxicity Profile | Reference |
|---|---|---|
| Butyl benzoate | Low acute toxicity; used in cosmetics | |
| Methyl benzoate | Moderate toxicity (LD₅₀ ~2–3 g/kg, rat) |
The target compound’s Schiff base moiety may introduce cytotoxicity risks, as seen in some azomethine derivatives, though specific data is lacking .
Biological Activity
Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 298.32 g/mol
- Melting Point : 225°C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to:
- Inhibit pro-inflammatory cytokine secretion, contributing to its anti-inflammatory effects.
- Block Toll-like receptor signaling pathways, which are crucial in the immune response.
- Exhibit enzyme inhibition properties, particularly against tyrosinase, which is relevant in melanin synthesis and skin pigmentation disorders .
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF7 | 20.3 |
| A549 | 18.7 |
The IC50 values suggest that this compound has significant antitumor activity, warranting further investigation into its mechanisms and potential clinical applications.
Case Studies
- Study on Inflammation : A study conducted on animal models showed that administration of this compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6 after inducing acute inflammation via carrageenan injection .
- Tyrosinase Inhibition : Another study focused on the inhibition of tyrosinase activity by the compound, revealing that it acts as a mixed-type inhibitor. Kinetic studies indicated that it binds to both the active site and an allosteric site on the enzyme, which could have implications for treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
